molecular formula C11H8BrFO3 B12949153 Methyl 6-bromo-5-fluoro-2H-chromene-3-carboxylate

Methyl 6-bromo-5-fluoro-2H-chromene-3-carboxylate

Cat. No.: B12949153
M. Wt: 287.08 g/mol
InChI Key: QCZFKJMXUKOUOR-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-fluoro-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are a class of oxygen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C11H8BrFO3

Molecular Weight

287.08 g/mol

IUPAC Name

methyl 6-bromo-5-fluoro-2H-chromene-3-carboxylate

InChI

InChI=1S/C11H8BrFO3/c1-15-11(14)6-4-7-9(16-5-6)3-2-8(12)10(7)13/h2-4H,5H2,1H3

InChI Key

QCZFKJMXUKOUOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2F)Br)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-5-fluoro-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-5-fluoro-2H-chromene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process, resulting in the formation of the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

Methyl 6-bromo-5-fluoro-2H-chromene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and targets.

    Material Science: It is used in the synthesis of novel materials with unique properties for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2H-chromene-3-carboxylate
  • Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate

Uniqueness

Methyl 6-bromo-5-fluoro-2H-chromene-3-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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